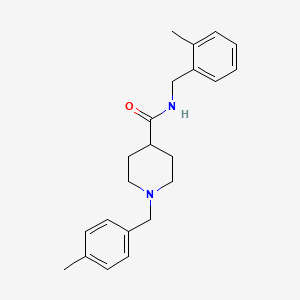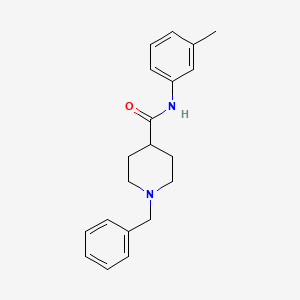
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
描述
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a member of the piperidinecarboxamide family of compounds and has been found to have a high affinity for cannabinoid receptors in the brain and peripheral tissues.
作用机制
The mechanism of action of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves binding to cannabinoid receptors in the brain and peripheral tissues. This binding activates signaling pathways that are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have a high affinity for both CB1 and CB2 receptors, which are the two main types of cannabinoid receptors in the body.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects, including analgesic, anxiolytic, and appetite-stimulating effects. These effects are thought to be mediated by the activation of cannabinoid receptors in the brain and peripheral tissues. N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity and potency for cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of research could focus on the development of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide analogs with improved pharmacological properties. Another area of research could focus on the therapeutic potential of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and its analogs in the treatment of various diseases, such as chronic pain, anxiety, and inflammation. Additionally, research could focus on the role of N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and the endocannabinoid system in the development of addiction and substance abuse disorders.
科学研究应用
N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been found to have potential applications in scientific research due to its high affinity for cannabinoid receptors. These receptors are found throughout the body and are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. N-(2-methylbenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to bind to these receptors with high selectivity and potency, making it a valuable tool for studying the endocannabinoid system.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17-7-9-19(10-8-17)16-24-13-11-20(12-14-24)22(25)23-15-21-6-4-3-5-18(21)2/h3-10,20H,11-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXYMURAWYLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4435447.png)


![4-[3-(4-ethylphenyl)propanoyl]morpholine](/img/structure/B4435475.png)
![1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine](/img/structure/B4435478.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435480.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435487.png)

![9-(4-hydroxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435505.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenyl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4435521.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4435522.png)
![N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)